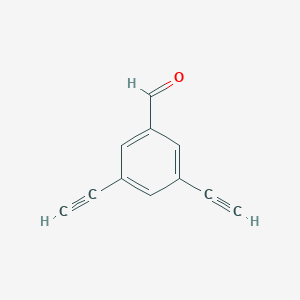

3,5-Diethynylbenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

153390-76-2 |

|---|---|

Molecular Formula |

C11H6O |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

3,5-diethynylbenzaldehyde |

InChI |

InChI=1S/C11H6O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h1-2,5-8H |

InChI Key |

SHASLAOFDLIIRK-UHFFFAOYSA-N |

SMILES |

C#CC1=CC(=CC(=C1)C=O)C#C |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C=O)C#C |

Synonyms |

Benzaldehyde, 3,5-diethynyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 3,5-Diethynylbenzaldehyde

Chemical Structure, Synthesis, and Applications in Materials Science

Executive Summary

3,5-Diethynylbenzaldehyde (

Its dual reactivity profile—featuring an electrophilic aldehyde capable of Schiff-base formation and nucleophilic terminal alkynes primed for Sonogashira coupling or CuAAC "click" chemistry—makes it an invaluable scaffold for drug delivery systems and advanced optoelectronic materials.

Part 1: Structural Analysis & Reactivity Profile

Chemical Identity[3][4]

-

IUPAC Name: 3,5-Diethynylbenzaldehyde

-

Molecular Formula:

-

Molecular Weight: 154.17 g/mol

-

Symmetry:

(Planar geometry)

Electronic & Steric Properties

The meta-substitution is chemically significant. Unlike para-substituted analogs, the meta arrangement prevents direct conjugation between the two alkyne units across the benzene ring, maintaining distinct electronic environments.

-

Aldehyde Moiety: Acts as an electron-withdrawing group (EWG), deactivating the ring slightly but facilitating condensation reactions with amines.

-

Ethynyl Groups: Provide rigid linearity and high carbon density, essential for maintaining pore structure in COFs.

Reactivity Logic

The molecule possesses orthogonal reactivity, allowing sequential functionalization:

-

Aldehyde (C=O): Reversible condensation with primary amines

Imines (COF formation). -

Terminal Alkyne (C

C-H): Irreversible cycloaddition (Click chemistry) or metal-catalyzed coupling.

Part 2: Synthesis & Purification Protocol

Expert Insight: The synthesis of 3,5-diethynylbenzaldehyde is most reliably achieved via a Sonogashira cross-coupling of 3,5-dibromobenzaldehyde with trimethylsilylacetylene (TMSA), followed by base-mediated deprotection. Direct coupling of acetylene gas is avoided due to poor selectivity and safety hazards.

Workflow Diagram (DOT)

Caption: Two-step synthetic pathway from dibromo-precursor to final ethynyl product.

Detailed Methodology

Step 1: Sonogashira Coupling

-

Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar. Cycle 3x with vacuum/Argon.

-

Reagents: Charge flask with 3,5-dibromobenzaldehyde (1.0 eq),

(5 mol%), and CuI (3 mol%). -

Solvent: Add anhydrous THF and triethylamine (

) (1:1 ratio). Note: Degas solvents via freeze-pump-thaw to prevent homocoupling (Glaser coupling). -

Addition: Add trimethylsilylacetylene (2.5 eq) dropwise at room temperature.

-

Reaction: Heat to 60°C for 12–18 hours under Argon atmosphere.

-

Workup: Filter off ammonium salts, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 2: Desilylation (Deprotection)

-

Dissolution: Dissolve the TMS-protected intermediate in MeOH/THF (1:1).

-

Cleavage: Add

(3.0 eq) and stir at room temperature for 2 hours. Monitor via TLC (product is more polar). -

Quench: Pour into water, extract with

. -

Purification: Recrystallization from ethanol or sublimation is recommended for materials-grade purity (COF synthesis requires >99% purity).

Part 3: Spectroscopic Characterization[5]

The following data represents standard values expected for high-purity 3,5-diethynylbenzaldehyde.

NMR Spectroscopy Data

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 9.98 | Singlet (s) | 1H | Aldehyde (-CH O) | |

| 7.92 | Doublet (d, | 2H | Ar-H (Positions 2, 6) | |

| 7.81 | Triplet (t, | 1H | Ar-H (Position 4) | |

| 3.20 | Singlet (s) | 2H | Alkyne ( | |

| ~190.5 | - | - | Carbonyl (C=O) | |

| ~138.0 | - | - | Ar-C (Ipso to CHO) | |

| ~135.5 | - | - | Ar-C (Positions 2, 6) | |

| ~124.0 | - | - | Ar-C (Positions 3, 5) | |

| ~82.0 | - | - | Alkyne internal (-C | |

| ~78.5 | - | - | Alkyne terminal (-C |

Infrared (IR) Spectroscopy

-

: ~2110 cm

-

: ~3280 cm

-

: ~1695–1705 cm

Part 4: Applications in Drug Delivery & Materials[5][6]

Covalent Organic Frameworks (COFs)

3,5-Diethynylbenzaldehyde is a premier linker for constructing imine-linked COFs. The aldehyde reacts with

-

Utility: The ethynyl groups remain unreacted during COF formation, hanging into the pores. These "pendant" alkynes allow for post-synthetic modification via click chemistry to attach drugs or fluorophores.

Click Chemistry & Bioconjugation

For drug development, the terminal alkynes serve as "handles" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Protocol: React 3,5-diethynylbenzaldehyde with Azide-functionalized drug payloads (

). -

Result: 1,4-disubstituted 1,2,3-triazole linkage (bio-stable).

Application Logic Diagram (DOT)

Caption: Divergent application pathways: Materials synthesis (Left) vs. Direct bioconjugation (Right).

Part 5: Safety & Stability (E-E-A-T)

-

Thermal Instability: Terminal alkynes can polymerize exothermically upon heating. Store the pure solid below 4°C.

-

Shock Sensitivity: While less sensitive than poly-acetylenes, avoid metal spatulas when handling dry copper-acetylide intermediates (if Cu-catalysis is used).

-

Oxidation: The aldehyde is susceptible to oxidation to carboxylic acid (3,5-diethynylbenzoic acid) upon prolonged air exposure. Store under inert atmosphere (Argon/Nitrogen).

References

-

Synthesis Protocol & COF Applications

-

Guan, X., et al. (2023).[5] "Three-Dimensional Covalent Organic Frameworks: From Synthesis to Applications." Angewandte Chemie International Edition.

-

-

General Sonogashira Coupling Methodology

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

-

-

Click Chemistry in Drug Delivery

-

Kim, E., et al. (2019). "Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals." Molecules.

-

-

NMR Chemical Shift Data (Reference Standards)

-

Sigma-Aldrich. "NMR Chemical Shifts of Impurities and Common Solvents."

-

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three-Dimensional Covalent Organic Frameworks: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-Diethynylbenzaldehyde from 3,5-Dibromobenzaldehyde

This guide provides a comprehensive, step-by-step methodology for the synthesis of 3,5-diethynylbenzaldehyde, a valuable building block in materials science and medicinal chemistry. The synthesis commences with the commercially available 3,5-dibromobenzaldehyde and proceeds via a two-step sequence involving a robust cross-coupling reaction followed by a straightforward deprotection. This document is intended for researchers and professionals in organic synthesis and drug development, offering not only a detailed protocol but also the underlying scientific principles that govern the experimental choices.

Strategic Overview: A Two-Step Pathway

The conversion of 3,5-dibromobenzaldehyde to 3,5-diethynylbenzaldehyde is efficiently achieved through a well-established synthetic route. The core strategy is to first install protected alkyne groups onto the aromatic ring, and subsequently remove the protecting groups to unveil the terminal alkynes.

The synthetic pathway is as follows:

-

Double Sonogashira Coupling: A palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction is employed to couple 3,5-dibromobenzaldehyde with a silyl-protected alkyne, typically trimethylsilylacetylene (TMSA). This yields the stable intermediate, 3,5-bis((trimethylsilyl)ethynyl)benzaldehyde. The trimethylsilyl (TMS) group is crucial as it prevents the undesired homocoupling of the terminal alkyne under the reaction conditions.[1][2]

-

Deprotection: The TMS protecting groups are selectively cleaved from the intermediate compound to afford the final product, 3,5-diethynylbenzaldehyde. This is typically achieved under mild basic conditions or with a fluoride source.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 3,5-Bis((trimethylsilyl)ethynyl)benzaldehyde via Sonogashira Coupling

The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon (Csp²–Csp) bonds between aryl or vinyl halides and terminal alkynes.[3] It is the cornerstone of this synthesis.

Mechanistic Rationale and Causality

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (3,5-dibromobenzaldehyde).

-

Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of a base to form a copper(I) acetylide intermediate.[2] This step is critical as it activates the alkyne.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step called transmetalation. This is often the rate-determining step.[4]

-

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Simplified Sonogashira catalytic cycles.

Experimental Protocol

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Moles (equiv) | Amount |

| 3,5-Dibromobenzaldehyde | 263.92 | 1.0 | 10.0 g |

| Trimethylsilylacetylene (TMSA) | 98.22 | 2.5 | 9.3 mL (approx. 2.5 eq) |

| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.79 g |

| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.43 g |

| Triethylamine (TEA) | 101.19 | - | 150 mL |

| Tetrahydrofuran (THF) | 72.11 | - | 150 mL |

Procedure:

-

Inert Atmosphere: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dibromobenzaldehyde (10.0 g), bis(triphenylphosphine)palladium(II) dichloride (0.79 g), and copper(I) iodide (0.43 g).

-

Solvent Addition: Evacuate the flask and backfill with nitrogen three times. Add anhydrous tetrahydrofuran (150 mL) and triethylamine (150 mL) via cannula. The triethylamine acts as both the base and a solvent.[2]

-

Reagent Addition: Degas the resulting suspension by bubbling nitrogen through it for 20 minutes. Add trimethylsilylacetylene (9.3 mL) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and stir for 12-16 hours under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues and ammonium salts. Wash the Celite pad with ethyl acetate.

-

Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer in vacuo. The crude product, 3,5-bis((trimethylsilyl)ethynyl)benzaldehyde, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a pale yellow solid.

Step 2: Deprotection to 3,5-Diethynylbenzaldehyde

The final step involves the cleavage of the robust silicon-carbon bond to liberate the terminal alkynes. This is a critical transformation that requires conditions mild enough to avoid polymerization of the electron-rich product.

Mechanistic Rationale and Causality

The deprotection of trimethylsilyl groups from alkynes is typically achieved via nucleophilic attack on the silicon atom.[5]

-

Base-Catalyzed Methanolysis: Using a base like potassium carbonate (K₂CO₃) in methanol, the methoxide ion acts as the nucleophile. It attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then collapses, breaking the Si-C bond, with the resulting acetylide anion being protonated by the methanol solvent. This method is often preferred for its mildness and cost-effectiveness.[5]

-

Fluoride-Mediated Cleavage: Fluoride ions, often from tetrabutylammonium fluoride (TBAF), have a very high affinity for silicon. The fluoride attacks the silicon atom to form a stable pentacoordinate intermediate, leading to the cleavage of the Si-C bond.[6] While highly effective, TBAF can be more expensive and requires careful handling.[7]

Experimental Protocol (Base-Catalyzed Method)

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Moles (equiv) | Amount |

| 3,5-Bis((trimethylsilyl)ethynyl)benzaldehyde | 298.53 | 1.0 | 10.0 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.5 | 2.3 g |

| Methanol (MeOH) | 32.04 | - | 200 mL |

| Dichloromethane (DCM) | 84.93 | - | 100 mL |

Procedure:

-

Dissolution: Dissolve the purified 3,5-bis((trimethylsilyl)ethynyl)benzaldehyde (10.0 g) in a mixture of methanol (200 mL) and dichloromethane (100 mL) in a 500 mL round-bottom flask at room temperature.

-

Catalyst Addition: Add potassium carbonate (2.3 g). A catalytic amount is sufficient as the base is regenerated in the process.[5]

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, neutralize the mixture by adding a small amount of dilute HCl (1M) until the solution is approximately pH 7.

-

Extraction: Remove the bulk of the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After concentrating in vacuo, the crude product can be purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 3,5-diethynylbenzaldehyde as a solid.

Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, notably the C≡C-H stretch (around 3300 cm⁻¹) in the final product and the C=O stretch (around 1700 cm⁻¹) in both compounds.

Expected Yields:

-

Step 1: 75-85%

-

Step 2: 90-98%

Conclusion

This guide outlines a reliable and scalable synthesis of 3,5-diethynylbenzaldehyde from 3,5-dibromobenzaldehyde. The strategic use of a Sonogashira cross-coupling with a protected alkyne, followed by a mild deprotection, ensures high yields and purity. The detailed explanation of the underlying mechanisms provides researchers with the necessary insights to troubleshoot and adapt this protocol for the synthesis of related compounds, making it a valuable addition to the repertoire of synthetic chemists in academia and industry.

References

-

Shaikh, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

- Google Patents. (CN102399159A). Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.

-

Lipshutz, B. H., & Blomgren, P. A. (2001). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. Available at: [Link]

- Google Patents. (CN105152947A). Preparation method of 2-amino-3,5-dibromobenzaldehyde.

- Google Patents. (CN103524313A). 3,5-dimethylbenzaldehyde preparation method.

-

ResearchGate. (2015). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. Available at: [Link]

-

Clutch Prep. Sonogashira Coupling Reaction Exam Prep. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

-

SciSpace. (2016). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Available at: [Link]

- Patsnap. (2021). Production process of 2-amino-3,5-dibromobenzaldehyde.

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

-

Reddit. (2023). Struggling with TMS deprotection for weeks. Available at: [Link]

-

Gelest. Deprotection of Silyl Ethers. Available at: [Link]

-

RSC Publishing. (2006). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Available at: [Link]

- Patsnap. (2021). Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate.

-

Reddit. (2021). Deprotection mechanism. Available at: [Link]

-

MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Available at: [Link]

-

YouTube. (2022). #2 Synthesis of 3,5-diphenylisoxazoline. Available at: [Link]

- Google Patents. (EP0155335A1). Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

Henry Rzepa's Blog. (2016). The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. Available at: [Link]

Sources

- 1. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Melting point and physical characteristics of 3,5-Diethynylbenzaldehyde

[1][2][3][4][5][6][7][8][9]

Executive Summary

3,5-Diethynylbenzaldehyde is an aromatic aldehyde functionalized with two terminal alkyne groups at the meta positions. This specific substitution pattern makes it a high-value "lynchpin" monomer in materials science. It allows for the orthogonal growth of complex architectures: the aldehyde functionality serves as a condensation point (e.g., for porphyrin or imine formation), while the ethynyl groups remain available for metal-catalyzed cross-coupling (Sonogashira) or click chemistry (CuAAC).

Chemical Identity & Physical Characteristics

| Property | Data |

| Chemical Name | 3,5-Diethynylbenzaldehyde |

| Molecular Formula | C₁₁H₆O |

| Molecular Weight | 154.17 g/mol |

| Physical State | White to Off-White Solid |

| Melting Point | Note: Often polymerizes/decomposes upon melting. Typically observed as a solid at RT; precursors melt ~100°C. |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Ethyl Acetate. Insoluble in water. |

| Stability | Air and light sensitive. Terminal alkynes are prone to oxidative coupling (Glaser coupling) if exposed to air/Cu traces. |

Structural Analysis

The molecule features a

Synthesis & Characterization Protocols

The synthesis of 3,5-diethynylbenzaldehyde is a two-step protocol starting from commercially available 3,5-dibromobenzaldehyde. Direct ethynylation is achieved via Sonogashira coupling, followed by desilylation.

Experimental Workflow (Graphviz)

Figure 1: Synthetic pathway for 3,5-Diethynylbenzaldehyde. The TMS protecting group is essential to prevent premature polymerization during the palladium-catalyzed step.

Detailed Characterization Data

To validate the identity of the compound, Nuclear Magnetic Resonance (NMR) is the gold standard. The terminal alkyne proton is diagnostic.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ 10.0 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet downfield.

-

δ 8.0 ppm (d, J = 1.6 Hz, 2H): Aromatic protons at positions 2 and 6. The doublet arises from meta-coupling with the proton at position 4.

-

δ 7.8 ppm (t, J = 1.6 Hz, 1H): Aromatic proton at position 4. Triplet due to coupling with both protons at 2 and 6.

-

δ 3.0–3.1 ppm (s, 2H): Terminal acetylenic protons (-C≡C-H ). This singlet confirms the removal of the TMS group.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Handling, Storage, and Safety

Operational Stability

-

Oxidation Risk: The terminal ethynyl groups are susceptible to oxidative homocoupling (Glaser coupling) in the presence of oxygen and trace copper.

-

Polymerization: Avoid high temperatures (>100°C) without solvent, as the compound can undergo exothermic thermal polymerization.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: Refrigerate (2–8°C) for short-term; -20°C for long-term storage.

-

Container: Amber glass vials to prevent photodegradation.

Applications in Drug Discovery & Materials[10]

Porphyrin Synthesis

This aldehyde is a key precursor for trans-A₂B₂-porphyrins . Condensation with dipyrromethane followed by oxidation yields porphyrins with reactive ethynyl "handles" on opposite meso-positions. These handles allow for the attachment of solubilizing PEG chains or conjugation to biological targeting agents.

Porous Organic Polymers (POPs)

The compound acts as a rigid, triangular (in terms of connectivity potential) monomer. When polymerized (e.g., via cyclotrimerization of the alkynes), it forms Hyper-cross-linked Poly(3,5-diethynylbenzaldehyde) [P(DEBA)] .

References

-

Synthesis and NMR Characterization

-

Polymerization and Physical Properties

- Source: Vohlídal, J., et al. "Sulfonated Hyper-cross-linked Porous Polyacetylene Networks as Versatile Heterogeneous Acid Catalysts." Macromolecular Chemistry and Physics.

- Context: Describes the homopolymerization of 3,5-diethynylbenzaldehyde and its physical st

-

Solid-Phase Oligomer Synthesis

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. Solid-Phase Synthesis of Sequence-Defined Informational Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Diethynylbenzaldehyde as a Molecular Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Versatility of 3,5-Diethynylbenzaldehyde

3,5-Diethynylbenzaldehyde is a trifunctional aromatic compound that has emerged as a highly versatile and valuable building block in contemporary chemical synthesis. Its structure is deceptively simple: a central benzene ring featuring an aldehyde group and two ethynyl (alkyne) groups positioned at the meta positions. This specific arrangement of reactive sites provides a powerful platform for the construction of complex molecular architectures. The aldehyde offers a handle for traditional carbonyl chemistry, such as imine condensation and Wittig reactions, while the two terminal alkynes are prime substrates for a host of powerful coupling reactions, most notably Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").

The meta-substitution pattern is key to its utility, allowing for the creation of angular, V-shaped structures. This geometry is fundamental to the synthesis of macrocycles, molecular cages, and highly branched, three-dimensional structures like dendrimers and covalent organic frameworks (COFs). The distinct reactivity of the aldehyde versus the alkynes allows for orthogonal, stepwise functionalization, giving chemists precise control over the synthetic process. This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this pivotal molecular component.

Synthesis and Characterization

The most common and efficient route to 3,5-diethynylbenzaldehyde begins with the commercially available 3,5-dibromobenzaldehyde. The synthesis is typically achieved via a twofold Sonogashira cross-coupling reaction.

General Synthetic Workflow

The process involves coupling the dibrominated precursor with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by a deprotection step to reveal the terminal alkynes.

Caption: General scheme for the synthesis of 3,5-Diethynylbenzaldehyde.

Detailed Experimental Protocol: Synthesis via Sonogashira Coupling

-

Rationale: This protocol utilizes a palladium/copper co-catalyzed Sonogashira reaction, a robust method for forming carbon-carbon bonds between sp-hybridized carbons (of the alkyne) and sp²-hybridized carbons (of the aryl halide).[1][2] Triethylamine acts as both a solvent and a base to neutralize the HBr formed during the reaction. The trimethylsilyl (TMS) group is used to protect the acidic proton of acetylene, preventing self-coupling (Glaser coupling) and ensuring that only the desired cross-coupling occurs. A subsequent, mild deprotection with potassium carbonate in methanol regenerates the terminal alkynes.

-

Step-by-Step Methodology:

-

Reaction Setup: To a dry, nitrogen-flushed Schlenk flask, add 3,5-dibromobenzaldehyde (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (CuI, 0.10 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (2.5 eq) dropwise to the solution at room temperature.

-

Reaction Execution: Heat the mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Intermediate Isolation: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product, 3,5-bis(trimethylsilylethynyl)benzaldehyde, can be purified by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in a mixture of methanol and THF. Add potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 2-4 hours.

-

Final Isolation and Purification: Once the deprotection is complete (monitored by TLC), remove the solvent under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product. Purify further by column chromatography if necessary.

-

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized 3,5-diethynylbenzaldehyde.

| Technique | Expected Observations |

| ¹H NMR | Aldehyde proton (CHO) singlet around δ 9.9-10.1 ppm. Aromatic protons as two signals (a triplet and a doublet, or two singlets) between δ 7.5-8.0 ppm. Acetylenic protons (C≡C-H) as a singlet around δ 3.1-3.3 ppm. |

| ¹³C NMR | Aldehyde carbon (C=O) around δ 190-192 ppm. Aromatic carbons in the δ 125-140 ppm region. Two distinct alkyne carbons (quaternary and terminal CH) between δ 77-83 ppm. |

| FT-IR (cm⁻¹) | Sharp, weak C≡C-H stretch around 3300 cm⁻¹. C≡C stretch near 2100 cm⁻¹. Strong C=O stretch for the aldehyde at ~1700 cm⁻¹. Aromatic C-H stretches just above 3000 cm⁻¹. |

| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass of C₁₁H₆O (m/z = 154.04). |

Reactivity and Applications as a Molecular Building Block

The power of 3,5-diethynylbenzaldehyde lies in the differential reactivity of its functional groups, which can be addressed selectively to build complex molecules.

Polymer Synthesis

The dual alkyne functionality makes this molecule an ideal monomer for creating cross-linked and hyperbranched conjugated polymers. These materials are of great interest for applications in organic electronics, sensing, and gas storage. The aldehyde group can be used for post-polymerization modification, allowing for the tuning of polymer properties.

Sources

The Strategic Synthesis of 3,5-Diethynylbenzaldehyde: A Retrosynthetic and Forward-Thinking Guide

Introduction: The Architectural Significance of 3,5-Diethynylbenzaldehyde

In the landscape of modern organic synthesis, the strategic construction of highly functionalized aromatic frameworks is of paramount importance. Among these, 3,5-diethynylbenzaldehyde stands out as a versatile building block, a testament to the power of precisely installed reactive functional groups. Its rigid, linear ethynyl appendages, coupled with the reactive aldehyde moiety, make it a coveted precursor for the synthesis of advanced materials, including conjugated polymers, molecular wires, and complex macrocycles. This guide provides an in-depth technical exploration of the retrosynthetic analysis and forward synthesis of this valuable compound, offering not just a series of steps, but a rationale-driven narrative for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: Deconstructing Complexity

The core of a successful synthetic campaign lies in a robust retrosynthetic analysis. For 3,5-diethynylbenzaldehyde, the disassembly strategy hinges on the disconnection of the carbon-carbon bonds of the ethynyl groups and the strategic manipulation of the aromatic core.

A logical retrosynthetic approach is visualized below:

Figure 2: Forward synthetic scheme for 3,5-diethynylbenzaldehyde.

Step 1: Synthesis of 3,5-Dibromobenzaldehyde

The initial step involves the selective formylation of 1,3,5-tribromobenzene. This is achieved through a lithium-halogen exchange reaction followed by quenching with an electrophilic formylating agent.

Experimental Protocol:

-

To a solution of 1,3,5-tribromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes (1.0 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

-

N,N-Dimethylformamide (DMF) (1.2 eq) is then added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3,5-dibromobenzaldehyde as a white solid.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithium-halogen exchange is a rapid and exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions, such as the formation of benzyne intermediates or multiple lithiation products.

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive towards protic solvents, including water. Therefore, the use of anhydrous THF and an inert atmosphere is essential to prevent quenching of the reagent and ensure a high yield.

-

Stoichiometry: The use of one equivalent of n-BuLi ensures the monosubstitution of a bromine atom, leading to the desired 3,5-dibromobenzaldehyde.

Step 2: Synthesis of 3,5-Bis(trimethylsilylethynyl)benzaldehyde via Sonogashira Coupling

This pivotal step introduces the protected alkyne moieties onto the aromatic core using a palladium- and copper-catalyzed Sonogashira coupling reaction. [1][2] Experimental Protocol:

-

To a solution of 3,5-dibromobenzaldehyde (1.0 eq) in a mixture of THF and triethylamine (Et₃N), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq) are added.

-

The mixture is degassed by bubbling with an inert gas for 15-20 minutes.

-

Trimethylsilylacetylene (2.5 eq) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield 3,5-bis(trimethylsilylethynyl)benzaldehyde.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst (for the main catalytic cycle) and a copper(I) co-catalyst (to facilitate the formation of the copper acetylide intermediate) is characteristic of the Sonogashira reaction and ensures high efficiency. [3]* Base: Triethylamine serves as both a solvent and a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

-

Degassing: The removal of dissolved oxygen is critical as oxygen can oxidize the palladium(0) active species, leading to catalyst deactivation and reduced yields.

-

Excess Alkyne: Using a slight excess of trimethylsilylacetylene ensures the complete conversion of the dibromo starting material.

Step 3: Deprotection to Yield 3,5-Diethynylbenzaldehyde

The final step involves the removal of the TMS protecting groups to unveil the terminal alkyne functionalities. This is typically achieved using a fluoride source. [4] Experimental Protocol:

-

To a solution of 3,5-bis(trimethylsilylethynyl)benzaldehyde (1.0 eq) in THF at 0 °C, a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.2 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 1-2 hours, with the progress monitored by TLC.

-

Once the reaction is complete, the mixture is diluted with water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3,5-diethynylbenzaldehyde as a solid. [5][6][7] Causality Behind Experimental Choices:

-

Fluoride Source: The high affinity of fluoride ions for silicon forms the basis of this deprotection method. The strong Si-F bond formation drives the cleavage of the C-Si bond. [8]* TBAF: Tetrabutylammonium fluoride is a commonly used and effective fluoride source that is soluble in organic solvents like THF.

-

Reaction Monitoring: Careful monitoring by TLC is important to ensure complete deprotection without prolonged reaction times that could lead to side reactions involving the aldehyde group.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 1,3,5-Tribromobenzene | n-BuLi, DMF | 3,5-Dibromobenzaldehyde | 70-85 |

| 2 | 3,5-Dibromobenzaldehyde | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI | 3,5-Bis(trimethylsilylethynyl)benzaldehyde | 80-95 |

| 3 | 3,5-Bis(trimethylsilylethynyl)benzaldehyde | TBAF | 3,5-Diethynylbenzaldehyde | >90 |

Conclusion: A Versatile Synthon at Your Fingertips

The retrosynthetic analysis and forward synthesis of 3,5-diethynylbenzaldehyde presented in this guide offer a robust and reliable pathway to this valuable synthetic intermediate. By understanding the underlying principles of each reaction and the rationale behind the chosen experimental conditions, researchers can confidently and efficiently produce this versatile building block for a wide range of applications in materials science and drug discovery. The strategic use of protecting groups and powerful cross-coupling reactions exemplifies the elegance and precision of modern organic synthesis.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. [Link]

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

- Google Patents. (n.d.).

-

ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]

-

Chemistry Stack Exchange. (2020, April 17). Desilylation mechanism with fluoride. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

-

Journal of Chemical Education. (2019). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia, 11(2), 53-59. [Link]

-

OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy- 3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (2025, July 31). Mechanisms of Kobayashi eliminations for the generation of highly strained arynes, cyclic cumulenes, and anti-Bredt olefins. [Link]

- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

-

Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

YouTube. (2024, April 21). 1,3,5 tribromobenzene. [Link]

-

National Institutes of Health. (n.d.). Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides. [Link]

-

National Institutes of Health. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

MDPI. (2001, August 22). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. [Link]

-

Studylib. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

Reddit. (n.d.). Protiodesilylation of terminal alkynes method?. [Link]

-

Reddit. (2013, May 20). [organic chemistry] synthesis of 1,3,5-tribromobenzene. [Link]

-

Supporting Information. (n.d.). Photoresponsive Chain Collapse in Flexo-rigid Functional Copolymer to Modulate Self-healing Behavior. [Link]

-

National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

-

ChemRxiv. (n.d.). Catalytic HF Shuttling between Fluoroalkanes and Alkynes. [Link]

-

SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. physics.emu.edu.tr [physics.emu.edu.tr]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Guide: Stability & Handling of 3,5-Diethynylbenzaldehyde

Executive Summary

3,5-Diethynylbenzaldehyde (CAS: 113702-23-1) is a high-value bifunctional building block primarily utilized in the synthesis of Covalent Organic Frameworks (COFs), conjugated polymers, and molecular scaffolds.[1] Its structural utility lies in its dual functionality: the aldehyde group allows for imine condensation (Schiff base formation), while the terminal ethynyl groups facilitate Sonogashira coupling or click chemistry.

However, this dual functionality creates a compound stability risk . Under ambient conditions (20–25°C, 1 atm, aerobic environment), the molecule is thermodynamically unstable. It is highly susceptible to autoxidation (converting the aldehyde to a carboxylic acid) and photochemical cross-linking (involving the alkyne moieties). This guide details the degradation mechanisms, provides self-validating quality control protocols, and establishes a rigorous storage Standard Operating Procedure (SOP).

Part 1: Chemical Profile & Structural Vulnerabilities

To understand the stability profile, we must analyze the functional groups in isolation and conjugation.

| Feature | Chemical Moiety | Ambient Risk Factor | Primary Degradation Product |

| Electrophile | Aldehyde (-CHO) | High. Susceptible to radical autoxidation in the presence of | 3,5-Diethynylbenzoic acid |

| Unsaturation | Ethynyl (-C≡CH) | Moderate. Susceptible to Glaser coupling (oxidative) or thermal polymerization. | Diacetylene-linked oligomers |

| Conjugation | Benzene Ring | Low. The electron-withdrawing nature of the aldehyde destabilizes the ring slightly but primarily activates the aldehyde H-atom. | N/A |

The "Benzaldehyde Paradox" in Stability

While aromatic aldehydes are generally more stable than aliphatic ones, 3,5-diethynylbenzaldehyde presents a specific challenge. The electron-withdrawing nature of the two ethynyl groups (via induction) makes the aldehyde hydrogen more acidic and the carbonyl carbon more electrophilic. This accelerates the rate of autoxidation compared to unsubstituted benzaldehyde.

Part 2: Degradation Mechanisms (The "Why")

Radical Autoxidation (The Primary Threat)

The most immediate failure mode under ambient conditions is the conversion of the aldehyde to a carboxylic acid. This follows a radical chain mechanism initiated by light or trace metal ions.

-

Initiation: A photon or trace metal abstracts the formyl hydrogen, creating an acyl radical.

-

Propagation: The acyl radical reacts with atmospheric oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule.

-

Termination: Formation of perbenzoic acid intermediates, which disproportionate to form the stable carboxylic acid.

Alkyne Cross-Linking

While terminal alkynes are stable in isolation, the presence of oxidized intermediates (peracids) or trace copper/palladium (from synthesis) can catalyze oxidative coupling (Glaser coupling) even without intentional reagents, leading to insoluble oligomers.

Visualization: Degradation Pathways

The following diagram illustrates the cascade of failure when the molecule is exposed to ambient air and light.

Figure 1: Mechanistic pathway of 3,5-diethynylbenzaldehyde degradation under ambient stress. The primary vector is the oxygen-mediated radical chain reaction.

Part 3: Experimental Assessment (Self-Validating Protocols)

Do not assume purity based on vendor labels. Upon receipt or after storage, validate the compound using these protocols.

Protocol A: 1H NMR Purity Check (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the only definitive quantitative assessment of the aldehyde-to-acid ratio.

-

Solvent: CDCl3 or DMSO-d6.

-

Target Signals:

-

Aldehyde Proton: Singlet at ~10.0 ppm . Integration = 1.0.

-

Alkyne Proton: Singlet at ~3.2–3.5 ppm . Integration = 2.0.

-

Aromatic Protons: ~7.8–8.0 ppm.

-

-

Failure Indicators:

-

Appearance of a broad singlet >11.0 ppm (Carboxylic Acid -COOH).

-

Loss of integration in the alkyne region (< 2.0) indicates polymerization.

-

New multiplets in the aromatic region indicate symmetry breaking due to partial oxidation.

-

Protocol B: Rapid TLC Screening

For a quick qualitative check before setting up a reaction.

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (8:2 or 9:1).

-

Visualization: UV Light (254 nm).

-

Interpretation:

-

Main Spot (Rf ~0.6-0.7): Pure Aldehyde.

-

Baseline Spot / Streaking: Carboxylic acid (highly polar) or oligomers.

-

Visualization: Quality Control Workflow

Use this decision matrix to determine if the material is fit for use.

Figure 2: Quality Control Decision Matrix. Visual inspection acts as a first-pass filter; NMR provides the definitive "Go/No-Go" decision.

Part 4: Storage & Handling SOP

To mitigate the mechanisms described in Part 2, the following conditions are mandatory for long-term stability.

Environmental Controls

-

Temperature: Store at -20°C (Standard Freezer). Reaction kinetics for autoxidation drop significantly below 0°C.

-

Atmosphere: Argon (Ar) is superior to Nitrogen (

). Argon is heavier than air and forms a "blanket" over the solid crystals, preventing oxygen diffusion more effectively than nitrogen. -

Container: Amber glass vials with Teflon-lined screw caps. The amber glass filters UV radiation, inhibiting photo-initiated radical formation.

Handling "Best Practices"

-

Equilibration: Allow the frozen vial to warm to room temperature in a desiccator before opening. Opening a cold vial in humid air causes water condensation, which accelerates degradation.

-

Re-sealing: If the entire batch is not used, purge the headspace with Argon for 30 seconds before re-capping and returning to the freezer.

Purification (Rescue Protocol)

If the material has partially oxidized (indicated by <5% acid content):

-

Filtration: The aldehyde is soluble in hexanes/chloroform, while the acid is less soluble. A simple filtration through a short silica plug can remove the polar acid impurities.

-

Recrystallization: Ethanol/Water mixtures are often effective, but ensure temperature is kept minimal to avoid alkyne damage.

References

-

Cardiff University. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved February 9, 2026, from [Link]

- Context: Establishes the fundamental radical mechanism of benzaldehyde autoxidation and the role of radical scavengers.

-

Royal Society of Chemistry. (2022). Green Chemistry: Aerobic auto-oxidation of benzaldehyde. Retrieved February 9, 2026, from [Link]

- Context: Provides kinetic data on the rate of oxidation and the formation of benzoic acid deriv

-

University of Florida. (2009). Autoxidation of Benzaldehyde: Kinetics and Mechanism. Retrieved February 9, 2026, from [Link]

- Context: Historical and detailed kinetic analysis of the radical chain reaction, supporting the requirement for light exclusion and inert storage.

Sources

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling using 3,5-Diethynylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sonogashira Coupling with Difunctional Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The reaction typically proceeds under mild conditions, offering a high degree of functional group tolerance.[3]

This application note provides a detailed protocol and scientific rationale for the Sonogashira coupling of a particularly versatile building block: 3,5-diethynylbenzaldehyde. The presence of two terminal alkyne functionalities and a reactive aldehyde group makes this molecule a valuable precursor for the construction of complex, conjugated molecular architectures. Such structures are of significant interest in drug discovery and materials science, finding use in applications ranging from novel therapeutics to organic electronics.

A key challenge when working with difunctional substrates like 3,5-diethynylbenzaldehyde is achieving selective mono- or di-alkynylation. This guide will address strategies to control the reaction stoichiometry to favor the desired product, a critical consideration for the efficient synthesis of both symmetrical and unsymmetrical derivatives.

Mechanistic Overview: The Dual Catalytic Cycle

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. While the precise details can vary depending on the specific reaction conditions, the fundamental steps are as follows:

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The Pd(II) complex reacts with a copper acetylide species (generated in the copper cycle), transferring the alkyne group to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.

-

-

Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide. This species is then transferred to the palladium cycle.

-

The interplay between these two cycles is crucial for the efficiency of the reaction. The copper co-catalyst accelerates the deprotonation of the alkyne and facilitates the transfer of the acetylide to the palladium center.

Caption: A simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |

| 3,5-Diethynylbenzaldehyde | C₁₁H₆O | 154.17 | >97% | (Typical) | Store under an inert atmosphere, away from light. |

| Aryl Halide (e.g., Iodobenzene) | C₆H₅I | 204.01 | >98% | (Typical) | Reactivity order: I > Br > Cl. Aryl iodides are generally most reactive.[4] |

| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | >98% | (Typical) | Air-stable palladium(II) precatalyst. |

| Copper(I) Iodide (CuI) | CuI | 190.45 | >98% | (Typical) | Should be a white to light tan powder. Discolored (green/brown) CuI may be less active. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | >99% | (Typical) | Should be freshly distilled and stored over KOH pellets. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous | (Typical) | Should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

-

Copper(I) Iodide: May cause irritation. Handle with gloves and safety glasses.

-

Triethylamine: Corrosive and flammable. Use in a fume hood and avoid contact with skin and eyes.

-

Solvents: Anhydrous THF is flammable. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides and to protect the catalyst from deactivation.

Protocol for Selective Mono-Sonogashira Coupling

This protocol aims to selectively react one of the two alkyne groups of 3,5-diethynylbenzaldehyde. The key to achieving mono-substitution is to use a controlled stoichiometry of the aryl halide.

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 3,5-diethynylbenzaldehyde (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed THF and triethylamine (typically in a 2:1 to 5:1 ratio by volume). The solution should be stirred to ensure all solids are suspended.

-

-

Reagent Addition:

-

Slowly add the aryl halide (0.9-1.0 eq.) to the stirred reaction mixture via syringe. The slow addition helps to minimize the formation of the di-substituted product.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] The reaction is typically complete within 2-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Filter the mixture through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to isolate the mono-alkynylated product.

-

Protocol for Di-Sonogashira Coupling

To achieve di-substitution, an excess of the aryl halide is used.

-

Reaction Setup:

-

Follow the same setup procedure as for the mono-coupling, using 3,5-diethynylbenzaldehyde (1.0 eq.), PdCl₂(PPh₃)₂ (0.04-0.10 eq.), and CuI (0.08-0.20 eq.).

-

-

Reagent Addition:

-

Add the aryl halide (>2.2 eq.) to the stirred reaction mixture.

-

-

Reaction Monitoring and Work-up:

-

The reaction monitoring and work-up procedures are analogous to the mono-coupling protocol. Purification by column chromatography will yield the di-substituted product.

-

Caption: A general workflow for the Sonogashira coupling of 3,5-diethynylbenzaldehyde.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Poor quality reagents (e.g., oxidized CuI)- Insufficiently degassed solvents- Low reaction temperature | - Use fresh, high-quality catalysts and reagents.- Ensure thorough degassing of solvents.- Consider gentle heating (40-60 °C) if the reaction is sluggish at room temperature. |

| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen | - Rigorously exclude oxygen by maintaining a positive pressure of inert gas.- Use freshly degassed solvents. |

| Formation of Palladium Black | Catalyst decomposition | - Ensure high purity of all reagents and solvents.- Avoid excessively high temperatures. |

| Poor Selectivity (in mono-coupling) | Aryl halide added too quickly or in excess | - Use a syringe pump for slow, controlled addition of the aryl halide.- Carefully control the stoichiometry of the aryl halide (≤1.0 equivalent). |

Conclusion

The Sonogashira coupling of 3,5-diethynylbenzaldehyde is a versatile and powerful method for the synthesis of complex, conjugated molecules. By carefully controlling the reaction stoichiometry and conditions, it is possible to achieve selective mono- or di-alkynylation, providing access to a wide range of symmetrical and unsymmetrical derivatives. The protocols and guidelines presented in this application note offer a robust starting point for researchers in organic synthesis and drug development to utilize this valuable building block in their synthetic endeavors. As with any chemical reaction, careful optimization may be necessary to achieve the best results for specific substrates and desired products.

References

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

- Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Pd-Catalyzed Copper-Free Carbonylative Sonogashira Reaction of Aryl Iodides with Alkynes for the Synthesis of Alkynyl Ketones and Flavones by Using Water as a Solvent. The Journal of Organic Chemistry, 70(15), 6097-6100.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

-

Wikipedia. (2023, December 29). Sonogashira coupling. Retrieved February 9, 2026, from [Link]

-

Reddit. (2022, April 27). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? Retrieved February 9, 2026, from [Link]

- MDPI. (2018). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 23(11), 2987.

- Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521.

- Dawood, K. M., Hassaneen, H. M., Abdelhadi, H. A., Ahmed, M. S. M., & Mohamed, M. A.-M. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(9), 1688-1695.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

- Tykwinski, R. R. (2003). Evolution of the Sonogashira reaction.

- Chen, C. Y., & Lieberman, D. R. (1995). A convenient method for the in situ monitoring of Sonogashira cross-coupling reactions. Tetrahedron Letters, 36(18), 3121-3124.

-

Chemistry LibreTexts. (2021, August 12). Sonogashira Coupling. Retrieved February 9, 2026, from [Link]

Sources

- 1. Preparation method of 3, 5-dichlorobenzaldehyde and carboxamide triazole intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. echemi.com [echemi.com]

- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

Application Note & Protocol: Synthesis and Functionalization of Ethynyl-Rich Covalent Organic Frameworks Using 3,5-Diethynylbenzaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Integration of Ethynyl Functionality into Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Their ordered pore structures and high surface areas make them promising materials for a wide range of applications, including gas storage, separation, catalysis, and sensing.[2][3] The synthesis of COFs typically involves the condensation of organic building blocks under solvothermal conditions to form robust, covalently linked networks.[4][5]

The choice of monomers is critical in defining the properties of the resulting COF. While various aldehyde and amine linkers have been employed to construct stable imine-linked COFs, the incorporation of reactive functional groups into the framework is a key strategy for expanding their utility.[2] This application note details a protocol for the synthesis of a novel COF using 3,5-diethynylbenzaldehyde as a key building block. The presence of pendant ethynyl (alkyne) groups on the pore walls of the COF opens up a vast potential for post-synthetic modification (PSM) via "click chemistry," allowing for the covalent attachment of a wide array of molecules and functional groups.[6][7] This approach enables the precise engineering of the chemical environment within the COF's pores for targeted applications.

This guide provides a comprehensive, field-proven protocol for the synthesis of an ethynyl-functionalized COF, its characterization, and subsequent post-synthetic modification. The methodologies are grounded in established literature, ensuring scientific integrity and reproducibility.

Materials and Methods

Reagents and Solvents

-

3,5-Diethynylbenzaldehyde

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)[8]

-

1,4-Dioxane (anhydrous)

-

Mesitylene (anhydrous)

-

Aqueous Acetic Acid (6 M)

-

Acetone (reagent grade)

-

Tetrahydrofuran (THF, anhydrous)

-

Benzyl azide

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA)

Equipment

-

Pyrex tubes with sealable caps

-

Schlenk line or glovebox for inert atmosphere

-

Oven for solvothermal synthesis

-

Centrifuge

-

Soxhlet extraction apparatus

-

Powder X-ray Diffractometer (PXRD)

-

Gas adsorption analyzer (for BET surface area analysis)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Thermogravimetric Analyzer (TGA)

-

Scanning Electron Microscope (SEM)

Experimental Protocols

Part 1: Solvothermal Synthesis of Ethynyl-Functionalized COF (Ethynyl-COF)

This protocol is adapted from established methods for the synthesis of imine-linked COFs.[9][10] The reaction involves the Schiff-base condensation of 3,5-diethynylbenzaldehyde and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Step-by-Step Protocol:

-

Monomer Preparation: In a Pyrex tube, combine 3,5-diethynylbenzaldehyde (X mmol) and 1,3,5-tris(4-aminophenyl)benzene (Y mmol) in a 3:2 molar ratio.

-

Solvent Addition: Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and mesitylene to the tube, ensuring the monomers are fully submerged.

-

Catalyst Addition: Add aqueous acetic acid (6 M) to the mixture. The final volume of the acetic acid should be approximately 10% of the total solvent volume.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved gases.[10] Alternatively, work in a glovebox under an inert atmosphere.[11]

-

Sealing and Heating: Securely seal the Pyrex tube and place it in a preheated oven at 120 °C for 72 hours.[9][10]

-

Isolation and Washing: After cooling to room temperature, a solid precipitate should be visible. Isolate the solid by centrifugation. Wash the product sequentially with acetone, anhydrous THF, and diethyl ether to remove unreacted monomers and catalyst.[9]

-

Soxhlet Extraction: Further purify the solid by Soxhlet extraction with THF for 24 hours to ensure the removal of any residual impurities.[10]

-

Drying: Dry the purified Ethynyl-COF under vacuum at 80-120 °C overnight to obtain a fine powder.[9]

Causality Behind Experimental Choices:

-

Solvent Mixture: The combination of a polar solvent (1,4-dioxane) and a non-polar solvent (mesitylene) helps to control the solubility of the monomers and the growing COF, which is crucial for achieving high crystallinity.[1]

-

Acid Catalyst: The acetic acid catalyzes the reversible imine bond formation, allowing for "error-correction" during the crystallization process, leading to a more ordered framework.[10]

-

Solvothermal Conditions: The elevated temperature and sealed vessel provide the necessary energy for the condensation reaction and maintain a closed system to drive the reaction to completion.[4]

-

Washing and Extraction: Rigorous washing and Soxhlet extraction are essential to remove any trapped monomers or oligomers from the pores of the COF, ensuring accurate characterization of the material's porosity.[10]

Diagram of the Ethynyl-COF Synthesis Workflow:

Caption: Workflow for the solvothermal synthesis of the Ethynyl-COF.

Part 2: Post-Synthetic Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The pendant ethynyl groups of the Ethynyl-COF can be readily functionalized using the highly efficient CuAAC "click" reaction.[12][13] This protocol describes the attachment of a benzyl group as a proof-of-concept.

Step-by-Step Protocol:

-

COF Suspension: Suspend the activated Ethynyl-COF (100 mg) in anhydrous THF in a reaction vessel.

-

Reagent Addition: Add benzyl azide (5 equivalents per ethynyl group), CuI (0.1 equivalents), and DIPEA (2 equivalents) to the suspension.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere for 24-48 hours.

-

Isolation and Washing: Isolate the solid product by centrifugation. Wash thoroughly with THF, water, and acetone to remove excess reagents and the copper catalyst.

-

Drying: Dry the functionalized COF (Benzyl-COF) under vacuum at 80 °C overnight.

Diagram of the Post-Synthetic Modification Workflow:

Caption: Post-synthetic modification of the Ethynyl-COF via CuAAC.

Characterization and Expected Results

A thorough characterization is essential to confirm the successful synthesis and functionalization of the COF.

| Technique | Ethynyl-COF (Expected Outcome) | Benzyl-COF (Expected Outcome) | Purpose |

| PXRD | A crystalline material with distinct diffraction peaks. | Retention of crystallinity with possible minor shifts in peak positions. | Confirms the long-range order and crystallinity of the COF.[14] |

| FTIR | Disappearance of C=O (aldehyde) and N-H (amine) stretches; appearance of C=N (imine) stretch. Presence of a sharp alkyne C-H stretch. | Disappearance of the alkyne C-H stretch. Appearance of peaks corresponding to the triazole ring and benzyl group. | Confirms the formation of imine linkages and the presence and subsequent reaction of the ethynyl groups.[9] |

| BET | High surface area (e.g., >1000 m²/g).[2] | A decrease in surface area and pore volume due to the added bulk of the benzyl groups. | Measures the porosity and surface area of the material.[14] |

| TGA | High thermal stability (stable up to 300-400 °C).[9] | Similar or slightly altered thermal decomposition profile. | Determines the thermal stability of the COF.[9] |

| SEM | Reveals the morphology of the COF particles (e.g., spherical, rod-like).[9] | Morphology should be largely unchanged. | Visualizes the particle size and shape. |

Applications in Research and Drug Development

The ability to post-synthetically modify the Ethynyl-COF opens up numerous possibilities for advanced applications:

-

Targeted Drug Delivery: Functionalization with targeting ligands (e.g., folic acid, antibodies) can enable the specific delivery of therapeutic agents to cancer cells or other diseased tissues.

-

Biocatalysis: Immobilization of enzymes within the COF pores can create highly stable and reusable biocatalysts for a variety of transformations.

-

Sensing and Diagnostics: Attachment of fluorescent dyes or recognition elements can lead to the development of sensitive and selective sensors for biomarkers or environmental contaminants.

-

Affinity Chromatography: Functionalization with specific binding moieties can be used to create stationary phases for the purification of proteins and other biomolecules.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel ethynyl-functionalized covalent organic framework using 3,5-diethynylbenzaldehyde. The versatility of this platform, enabled by post-synthetic modification via click chemistry, makes it a valuable tool for researchers in materials science, chemistry, and drug development. The provided protocols and characterization guidelines offer a solid foundation for the successful synthesis and application of these advanced materials.

References

- Construction of functional covalent organic framework films by modulator and solvent induced polymerization. [URL: https://www.

- Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631832/]

- A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. [URL: https://www.researchgate.

- Click chemistry as a versatile reaction for construction and modification of metal-organic frameworks. [URL: https://www.researchgate.

- Imine–linked covalent organic framework synthesis. [URL: https://www.researchgate.net/publication/353592864_Imine-linked_covalent_organic_framework_synthesis]

- Analysis of COF-300 synthesis: probing degradation processes and 3D electron diffraction structure. [URL: https://www.researchgate.net/publication/362464796_Analysis_of_COF-300_synthesis_probing_degradation_processes_and_3D_electron_diffraction_structure]

- Synthesis of covalent organic frameworks using sustainable solvents and machine learning. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02796d]

- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912441/]

- Facile transformation of imine covalent organic frameworks into ultrastable crystalline porous aromatic frameworks. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6068133/]

- Solvothermal synthesis of COF-3 (A); and COF-4 (B). [URL: https://www.researchgate.net/figure/Solvothermal-synthesis-of-COF-3-A-and-COF-4-B_fig1_375171731]

- 1,3,5-Tris(3-fluoro-4-formylphenyl)benzene. [URL: https://www.ossila.com/products/1-3-5-tris-3-fluoro-4-formylphenyl-benzene]

- The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/nr/c5nr08588a]

- COF synthesis. [URL: https://www.reddit.com/r/chemistry/comments/137w0iy/cof_synthesis/]

- Synthesis of Highly Crystalline Imine-linked Covalent Organic Frameworks via Controlling Monomer Feeding Rates in an Open System. [URL: https://assets.researchsquare.com/files/rs-20573/v1/20573-200227122114-covered.pdf]

- Construction of 2D CCOFs via alkyne–azide click reaction: (a) the... [URL: https://www.researchgate.net/figure/Construction-of-2D-CCOFs-via-alkyne-azide-click-reaction-a-the-synthetic-route-of_fig2_343940191]

- Compositions and methods for the modification of imine covalent organic frameworks (COFs). [URL: https://patents.google.

- Solvent for synthesizing Covalent Organic Framework (COF). [URL: https://www.researchgate.net/post/Solvent_for_synthesizing_Covalent_Organic_Framework_COF]

- Construction of a COF based on tri(4‐formyl phenyl)amines and benzidine... [URL: https://www.researchgate.net/publication/382024765_Construction_of_a_COF_based_on_tri4-formyl_phenylamines_and_benzidine_for_effective_adsorption_of_pharmaceutical_pollutants]

- ASAP (As Soon As Publishable). [URL: https://pubs.acs.org/action/showMostReadArticles?journalCode=mamobx]

- 1,3,5-Tris(4-aminophenyl)benzene - TAPB. [URL: https://www.ossila.com/products/1-3-5-tris-4-aminophenyl-benzene]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. Facile transformation of imine covalent organic frameworks into ultrastable crystalline porous aromatic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of azide–alkyne click chemistry in recent syntheses and applications of polytriazole-based nanostructured polymers - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

Application Note: Click Chemistry Functionalization of 3,5-Diethynylbenzaldehyde

Executive Summary

This guide details the functionalization of 3,5-Diethynylbenzaldehyde (DEBA), a high-value

This document provides optimized protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the DEBA core. Unlike standard aqueous click protocols, the aromatic nature of DEBA requires specific organic solvent systems and ligand-stabilized catalysis to prevent oxidative homocoupling (Glaser coupling) and ensure complete conversion.[1]

Target Audience: Synthetic Chemists, Materials Scientists (COF/MOF), and Bioconjugation Specialists.[1][2]

Chemical Profile & Strategic Analysis[1][2]

Molecule Specifications

| Property | Specification |

| Compound Name | 3,5-Diethynylbenzaldehyde |

| Structure | Aromatic aldehyde with meta-positioned ethynyl groups |

| Molecular Weight | ~154.17 g/mol |

| Solubility | Soluble in DMSO, DMF, THF, DCM; Sparingly soluble in Water |

| Primary Reactivity | 1,3-Dipolar Cycloaddition (Alkynes), Imine formation (Aldehyde) |

| Key Risk | Oxidative Glaser Coupling (Alkyne dimerization) in presence of |

The "Janus" Strategy: Orthogonal Functionalization

DEBA allows for the construction of complex architectures by reacting the aldehyde and alkynes sequentially.[2]

-

Path A (Click-First): Functionalize the alkynes to create a dendrimer or extended core, leaving the aldehyde free for surface attachment.[1]

-

Path B (Aldehyde-First): Attach a drug or sensor payload via the aldehyde (e.g., reductive amination), then "click" the construct into a polymer matrix.[1]

Caption: Orthogonal reaction pathways for 3,5-Diethynylbenzaldehyde. Path A utilizes click chemistry first; Path B utilizes aldehyde condensation first.

Protocol 1: Dual-Click Functionalization (Organic Phase)

Objective: Complete conversion of both ethynyl groups to 1,2,3-triazoles using an organic-soluble azide. Challenge: Standard aqueous conditions (CuSO4/Ascorbate) often fail due to the insolubility of DEBA, leading to incomplete mono-click products.[1][2]

Reagents & Equipment[2][4][6][7][8]

-

Reactant: Organic Azide (

) (2.2 - 2.5 equiv).[1][2] -

Catalyst Source: Tetrakis(acetonitrile)copper(I) hexafluorophosphate (

) OR CuI.[1][2] -

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[1][2] Crucial for stabilizing Cu(I) in organic solvents.[1][2]

Step-by-Step Methodology

-

Preparation of Catalyst Complex (In Glovebox or under Ar flow):

-

Reaction Assembly:

-

Incubation: